3-Chloro-2,6-dinitro-4-(trifluoromethyl)toluene
Overview
Description
3-Chloro-2,6-dinitro-4-(trifluoromethyl)toluene is an organic compound characterized by the presence of chlorine, nitro, and trifluoromethyl groups attached to a toluene backbone. This compound is known for its applications in various fields, including agriculture and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-dinitro-4-(trifluoromethyl)toluene typically involves the nitration of 4-chloro-3-(trifluoromethyl)toluene. The process includes two main steps: mononitration and dinitration.
Mononitration: This step involves the reaction of 4-chloro-3-(trifluoromethyl)toluene with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature and stirring conditions. The reaction is monitored to ensure the formation of the mononitro compound.
Industrial Production Methods
Industrial production of this compound follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,6-dinitro-4-(trifluoromethyl)toluene undergoes various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing groups (nitro and trifluoromethyl) makes the aromatic ring susceptible to nucleophilic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium hydroxide in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted aromatic compounds.
Reduction: Formation of 3-Chloro-2,6-diamino-4-(trifluoromethyl)toluene.
Oxidation: Formation of 3-Chloro-2,6-dinitro-4-(trifluoromethyl)benzoic acid.
Scientific Research Applications
3-Chloro-2,6-dinitro-4-(trifluoromethyl)toluene has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2,6-dinitro-4-(trifluoromethyl)toluene involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .
Comparison with Similar Compounds
Similar Compounds
Fluazinam: 3-Chloro-N-(3-chloro-2,6-dinitro-4-trifluoromethylphenyl)-5-trifluoromethyl-2-pyridinamine.
Flumetralin: 2-Chloro-N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(2,6-dinitro-4-(trifluoromethyl)phenyl)propanamide.
Uniqueness
3-Chloro-2,6-dinitro-4-(trifluoromethyl)toluene is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
IUPAC Name |
4-chloro-2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2O4/c1-3-5(13(15)16)2-4(8(10,11)12)6(9)7(3)14(17)18/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOCKABMSIFWPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801187328 | |
Record name | Benzene, 2-chloro-4-methyl-3,5-dinitro-1-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801187328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858251-78-1 | |
Record name | Benzene, 2-chloro-4-methyl-3,5-dinitro-1-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858251-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-chloro-4-methyl-3,5-dinitro-1-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801187328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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